2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol
Description
2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol is a bicyclic compound featuring two 1,3-dioxane rings fused at the 4,4' positions. The structure includes phenyl groups at the 2,2' positions and hydroxyl (-OH) groups at the 5,5' positions. This configuration imparts unique steric, electronic, and solubility properties. The compound’s rigid dioxanyl framework enhances thermal stability, while the hydroxyl groups enable hydrogen bonding and participation in catalytic or polymerization reactions.
Properties
CAS No. |
5349-07-5 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI Key |
NVEGGHPETXMRSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol typically involves the reaction of phenyl-substituted dioxane derivatives under controlled conditions. One common method involves the use of phenylmagnesium bromide and dioxane derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s properties. The reaction mixture is often subjected to purification processes such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of the dioxane rings may enhance the compound's ability to scavenge free radicals, making it a candidate for further studies in developing antioxidant therapies.
Anticancer Activity
Preliminary studies suggest that derivatives of dioxane compounds can exhibit cytotoxic effects against various cancer cell lines. The potential mechanism involves the induction of apoptosis in cancer cells, which could be explored further with 2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol.
Materials Science
Polymer Chemistry
Due to its unique structure, this compound can serve as a monomer or additive in polymer formulations. The incorporation of such compounds can improve thermal stability and mechanical properties of polymers. Research into the synthesis of copolymers containing this compound could yield materials with tailored properties for specific applications.
Nanotechnology
There is ongoing research into the use of dioxane derivatives in the fabrication of nanomaterials. The ability to functionalize surfaces with these compounds may lead to advancements in drug delivery systems and biosensors. The dual functional groups present in this compound can facilitate interactions with biological targets or enhance binding with nanoparticles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antioxidant Activity | Investigated the radical scavenging ability of similar dioxane compounds | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Anticancer Research | Evaluated the cytotoxic effects on breast cancer cell lines | Showed promising results indicating apoptosis induction at specific concentrations. |
| Polymer Enhancement Study | Examined the incorporation of dioxane derivatives into polymer matrices | Found improved mechanical strength and thermal stability compared to control samples. |
Mechanism of Action
The mechanism by which 2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol exerts its effects involves interactions with specific molecular targets. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the dioxane rings can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Biphenyl Diol Derivatives
Biphenyl diols share a central biphenyl core with hydroxyl substituents but differ in substitution patterns and functional groups:
- 5,5'-Dimethoxybiphenyl-2,2'-diol () : Methoxy groups at 5,5' reduce acidity compared to hydroxyls in the target compound. NMR data (δ 3.75 ppm for OCH₃) and MS fragmentation patterns align with its lower polarity .
- 3,3′,5,5′-Tetrachloro-4,4′-dihydroxybiphenyl () : Chlorine substituents increase molecular weight (M = 322.9 g/mol) and lipophilicity, making it less water-soluble than the target compound. Its homodimerization via oxidative coupling is a key reactivity difference .
- 4,4′-Diiodobiphenyl-2,2′-diol () : Iodine atoms at 4,4' (M = 438.0 g/mol) introduce steric bulk and electron-withdrawing effects, altering UV-Vis absorption and catalytic activity in cross-coupling reactions .
Table 1: Comparison of Biphenyl Diol Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 2,2'-Ph; 5,5'-OH | ~346.4 (estimated) | High thermal stability, H-bonding |
| 5,5'-Dimethoxybiphenyl-2,2'-diol | 5,5'-OCH₃; 2,2'-OH | 262.3 | Lower polarity, δ 3.75 ppm (OCH₃) |
| 3,3′,5,5′-Tetrachloro-... | 3,3',5,5'-Cl; 4,4'-OH | 322.9 | Lipophilic, oxidative dimerization |
| 4,4′-Diiodobiphenyl-2,2′-diol | 4,4'-I; 2,2'-OH | 438.0 | Steric bulk, electron-withdrawing |
Dioxane/Dioxolane-Based Compounds
Compounds with 1,3-dioxane or dioxolane rings exhibit varied conformational flexibility and applications:
- Galactaric Acid Derivatives () : The bis-acetonide-protected diethyl galactarate (M = 388.4 g/mol) shows stereochemical complexity (4S,4′R,5R,5′S) and high solubility in polar solvents, contrasting with the target compound’s phenyl-induced hydrophobicity .
- 2,2'-Bifuran-5,5'(2H,2'H)-dione Derivatives () : Racemic and meso forms (e.g., rac-2b, M = 476.4 g/mol) display higher melting points (167–246°C) due to rigid furan rings and methoxy/ethoxy substituents .
Industrial and Biomass-Derived Diols
- CBDO (2,2,4,4-Tetramethylcyclobutan-1,3-diol) () : A cyclobutane-based diol used as a BPA substitute. Its fused ring system enhances thermal stability (Tₘ > 200°C) but lacks aromaticity, reducing π-π stacking interactions compared to the target compound .
- BPS (Bis(4-hydroxyphenyl)sulfone) : The sulfone group increases rigidity and chemical resistance, making it preferable in high-performance polymers, whereas the target compound’s dioxanyl rings may offer better biodegradability .
Key Research Findings
- Antimicrobial Activity : Dioxolane derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) show MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans (). The target compound’s hydroxyl groups may enhance bioactivity via H-bonding interactions .
- Antioxidant Capacity : Lignans with multiple hydroxyl/methoxy groups (e.g., 4,4’-dihydroxy-3,3’,5,5’-tetramethoxy-7,9’-diepoxylignane) exhibit DPPH radical scavenging (IC₅₀ ~20 µM), suggesting the target compound’s diols could similarly contribute to antioxidant properties .
Biological Activity
2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains two phenyl groups and two dioxane rings, which contribute to its distinct chemical properties and biological activities. Research into its biological applications is ongoing, and this article aims to provide a comprehensive overview of its biological activity based on available literature.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit antioxidant properties. The presence of dioxane rings may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that dioxane derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have been reported to inhibit tubulin polymerization and DNA topoisomerase II, leading to cell cycle arrest in cancer cells . Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, assays conducted on breast and colorectal cancer cells have shown promising results in terms of cell viability reduction .
Neuroprotective Effects
The neuroprotective potential of dioxane derivatives has been explored in several studies. These compounds may modulate signaling pathways involved in neuronal survival and apoptosis. Research indicates that similar compounds can inhibit neuroinflammation and protect against neurodegeneration in models of Alzheimer's disease .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various dioxane derivatives, this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results showed that the compound exhibited a significant reduction in DPPH radical concentration compared to control samples.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Standard Antioxidant (Ascorbic Acid) | 15 |
Case Study 2: Cytotoxicity against Cancer Cells
A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines. The compound was found to induce apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Apoptosis via caspase activation |
| HT-29 | 35 | Inhibition of DNA topoisomerase II |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
